molecular formula C15H13Cl3N2O4S B12449739 Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12449739
M. Wt: 423.7 g/mol
InChI Key: FAOHYTODAASXRL-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methyl-2-amino-1,3-thiazole-5-carboxylate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13Cl3N2O4S

Molecular Weight

423.7 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H13Cl3N2O4S/c1-3-23-14(22)13-7(2)19-15(25-13)20-12(21)6-24-11-5-9(17)8(16)4-10(11)18/h4-5H,3,6H2,1-2H3,(H,19,20,21)

InChI Key

FAOHYTODAASXRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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